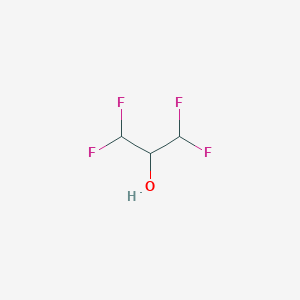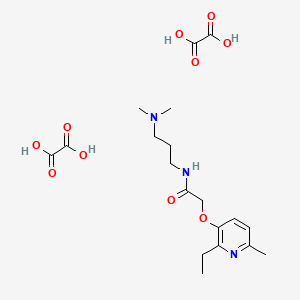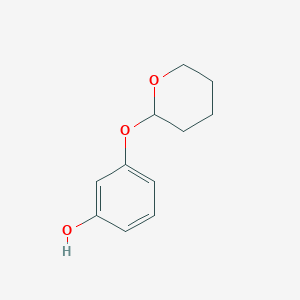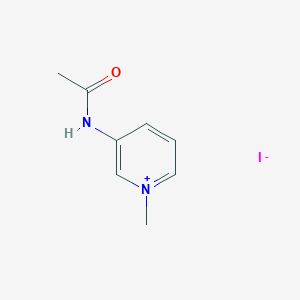
5-Chloro-2-(chloromethyl)-1,3-difluorobenzene
Overview
Description
5-Chloro-2-(chloromethyl)-1,3-difluorobenzene is a chemical compound that is widely used in scientific research. It is also known as 5-chloro-2-(chloromethyl)-1,3-difluoro-benzene or CCF2. This compound is a member of the difluorobenzene family, which is characterized by the presence of two fluorine atoms in the benzene ring.
Mechanism of Action
The mechanism of action of CCF2 involves the hydrolysis of the ester bond in the molecule by β-lactamase. This hydrolysis results in the release of a fluorescent molecule, which can be detected using a fluorescence microscope or flow cytometer. The hydrolysis of the ester bond is irreversible, which allows for the detection of β-lactamase activity.
Biochemical and Physiological Effects:
CCF2 has no known biochemical or physiological effects on living organisms. This compound is used solely as a fluorescent probe in scientific research.
Advantages and Limitations for Lab Experiments
The use of CCF2 as a fluorescent probe has several advantages in lab experiments. This compound is highly sensitive and specific for the detection of β-lactamase activity. It can be used in a variety of bacterial strains, and the assay can be performed in a high-throughput manner. However, there are also limitations to the use of CCF2. This compound is not suitable for the detection of β-lactamase inhibitors, and it may not be suitable for the detection of low levels of β-lactamase activity.
Future Directions
There are several future directions for the use of CCF2 in scientific research. One direction is the development of new fluorescent probes for the detection of other enzymes or biomolecules. Another direction is the optimization of the β-lactamase assay for use in clinical settings, such as the detection of antibiotic-resistant bacteria in patient samples. Additionally, the use of CCF2 in combination with other imaging techniques, such as confocal microscopy, may provide new insights into the mechanisms of bacterial resistance.
Scientific Research Applications
CCF2 is widely used in scientific research as a fluorescent probe for the detection of β-lactamase activity. This compound is used in a technique called the β-lactamase assay, which allows for the detection of β-lactamase-producing bacteria. The assay involves the hydrolysis of a substrate by β-lactamase, which results in the release of a fluorescent molecule. CCF2 is used as a substrate in this assay, and the resulting fluorescence is detected using a fluorescence microscope or flow cytometer.
properties
IUPAC Name |
5-chloro-2-(chloromethyl)-1,3-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F2/c8-3-5-6(10)1-4(9)2-7(5)11/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNPQCTYIODHHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CCl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401254004 | |
| Record name | 5-Chloro-2-(chloromethyl)-1,3-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401254004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1337606-51-5 | |
| Record name | 5-Chloro-2-(chloromethyl)-1,3-difluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1337606-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-(chloromethyl)-1,3-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401254004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![4-[(6-Methoxy-2-methylquinolin-1-ium-4-yl)amino]benzoic acid;chloride](/img/structure/B1651697.png)
![Ethanone, 1-[2-[2-hydroxy-3-(4-morpholinyl)propoxy]phenyl]-](/img/structure/B1651699.png)
![(1S,6R)-9-Ethylsulfonyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B1651700.png)
